Solvent effect on the 195Pt NMR properties in pyridonate-bridged PtIII dinuclear complex derivatives investigated by ab initio molecular dynamics and localized orbital analysis†
Physical Chemistry Chemical Physics Pub Date: 2021-05-12 DOI: 10.1039/D0CP05849A
Abstract
An ab initio molecular dynamics investigation of the solvent effect (water) on the structural parameters, 195Pt NMR spin–spin coupling constants (SSCCs) and chemical shifts of a series of pyridonate-bridged PtIII dinuclear complexes is performed using Kohn–Sham (KS) Car–Parrinello molecular dynamics (CPMD) and relativistic hybrid KS NMR calculations. The indirect solvent effect (via structural changes) has a dramatic effect on the 1JPtPt SSCCs. The complexes exhibit a strong trans influence in solution, where the Pt–Pt bond lengthens with increasing axial ligand σ-donor strength. In the diaqua complex, where the solvent effect is more pronounced, the SSCCs averaged for CPMD configurations with explicit plus implicit solvation agree much better with the experimental data, while the calculations for static geometry and CPMD unsolvated configurations show large deviations with respect to experiment. The combination of CPMD with hybrid KS NMR calculations provides a much more realistic computational model that reproduces the large magnitudes of 1JPtPt and 195Pt chemical shifts. An analysis of 1JPtPt in terms of localized and canonical orbitals shows that the SSCCs are driven by changes in the s-character of the natural atomic orbitals of Pt atoms, which affect the 'Fermi contact' mechanism.
Recommended Literature
- [1] Cerium and nitrogen doped CoP nanorod arrays for hydrogen evolution in all pH conditions†
- [2] Back cover
- [3] Difference in the action spectra for UVR8 monomerisation and HY5 transcript accumulation in Arabidopsis†
- [4] Preparation of mesoporous CoNiO2 hexagonal nanoparticles for asymmetric supercapacitors via a hydrothermal microwave carbon bath process
- [5] Correction: Reaction mechanisms in ionic liquids: the kinetics and mechanism of the reaction of O,O-diethyl (2,4-dinitrophenyl) phosphate triester with secondary alicyclic amines
- [6] Facile synthesis of dual-morphological MgCo2O4 with remarkable performance for pseudosupercapacitors†
- [7] Entry to new N,O-ligands from oxygen-depleted calixarenes†
- [8] UV-assisted reduction of in situ electrospun antibacterial chitosan-based nanofibres for removal of bacteria from water
- [9] Examining the chemical and structural properties that influence the sensitivity of energetic nitrate esters†
- [10] A combined experimental and theoretical study of the thermal decomposition mechanism and kinetics of ammonium dinitramide (ADN)†
Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 18944-28-0
-
CAS no.: 124387-19-5